4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene
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Overview
Description
4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3BrF3NOS It is characterized by the presence of a bromine atom, an isothiocyanate group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-(trifluoromethoxy)aniline.
Formation of Isothiocyanate Group: The aniline derivative is treated with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as described above, with optimization for large-scale production, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Addition: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Electrophilic Addition: Reagents like primary amines (R-NH2) or secondary amines (R2-NH) are used, often in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Electrophilic Addition: Products include thiourea derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromo-1-isothiocyanato-2-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethoxy group.
Uniqueness
4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific reactivity and stability profiles.
Properties
IUPAC Name |
4-bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NOS/c9-5-1-2-6(13-4-15)7(3-5)14-8(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHDHMUZXWITDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371352 |
Source
|
Record name | 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238742-91-1 |
Source
|
Record name | 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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